4-(2-Trifluoromethylphenyl)-3,5-dicarbethoxy-2,6-dimethyl-1,4-dihydropyridine
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Overview
Description
4-(2-Trifluoromethylphenyl)-3,5-dicarbethoxy-2,6-dimethyl-1,4-dihydropyridine (also known as TTA-351) is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of dihydropyridines, which are widely used as calcium channel blockers. TTA-351 has been shown to possess unique pharmacological properties that make it a promising candidate for the treatment of various diseases.
Mechanism Of Action
TTA-351 exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in the regulation of inflammation and immune responses. TTA-351 also activates the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical And Physiological Effects
TTA-351 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can lead to improved cognitive function. TTA-351 has also been shown to protect neurons from damage and death, which can help to prevent the progression of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using TTA-351 in scientific research is its high purity and yield, which makes it suitable for use in a wide range of experiments. However, one of the limitations of using TTA-351 is its relatively high cost, which can limit its use in some studies.
Future Directions
There are several future directions for research on TTA-351. One area of interest is the potential use of TTA-351 in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of TTA-351 in the treatment of metabolic disorders such as type 2 diabetes. Further research is needed to fully understand the pharmacological properties of TTA-351 and its potential therapeutic applications.
Synthesis Methods
TTA-351 can be synthesized using a multistep process that involves the reaction of 2-trifluoromethylphenylacetonitrile with ethyl acetoacetate, followed by a series of chemical transformations that yield the final product. The synthesis of TTA-351 has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Scientific Research Applications
TTA-351 has been studied extensively for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
CAS RN |
23191-75-5 |
---|---|
Product Name |
4-(2-Trifluoromethylphenyl)-3,5-dicarbethoxy-2,6-dimethyl-1,4-dihydropyridine |
Molecular Formula |
C20H22F3NO4 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H22F3NO4/c1-5-27-18(25)15-11(3)24-12(4)16(19(26)28-6-2)17(15)13-9-7-8-10-14(13)20(21,22)23/h7-10,17,24H,5-6H2,1-4H3 |
InChI Key |
ACZJZGLXRPZSLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)C |
Other CAS RN |
23191-75-5 |
synonyms |
1,4-dihydro- 2,6-dimethyl-4-(2-(trifluoromethyl)phenyl)-3,5- pyridinedicarboxylic acid diethyl ester 2,6-dimethyl-3,5-dicarbethoxy-4-(trifluoromethylphenyl)-1,4-dihydropyridine SK and F 24260 SK and F 24260, 14C-labeled SK and F-24260 SKF 24260 |
Origin of Product |
United States |
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